molecular formula C₁₄H₂₂Cl₂N₂ B560601 GSK-LSD1 Dihydrochloride CAS No. 2102933-95-7

GSK-LSD1 Dihydrochloride

Número de catálogo B560601
Número CAS: 2102933-95-7
Peso molecular: 289.24
Clave InChI: PJFZOGMSPBHPNS-WICJZZOFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK-LSD1 Dihydrochloride is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1) . It has been used in research to study various conditions, including sepsis-induced mortality and the activation of human immunodeficiency virus (HIV) latency . It has also been suggested as a therapeutic agent for severe COVID-19 patients .


Molecular Structure Analysis

The molecular formula of GSK-LSD1 Dihydrochloride is C14H22Cl2N2 . The molecular weight is 289.24 .


Chemical Reactions Analysis

GSK-LSD1 Dihydrochloride is known to inhibit LSD1 with an IC50 of 16 nM . It shows more than 1000 fold selectivity over other closely related FAD utilizing enzymes including LSD2, and monoamine oxidases MAO-A, MAO-B .


Physical And Chemical Properties Analysis

GSK-LSD1 Dihydrochloride is soluble in water (50 mM) and DMSO (100 mM) .

Aplicaciones Científicas De Investigación

Application in COVID-19 Treatment

Specific Scientific Field

Immunology and Virology

Summary of the Application

GSK-LSD1, an LSD1 inhibitor, has been found to quash SARS-CoV-2-triggered cytokine release syndrome in-vitro .

Methods of Application

The study applied a mechanism by which phosphorylated lysine-specific demethylase 1 (LSD1) stabilizes NF-κB p65 to control the expression of pro-inflammatory cytokine genes . Severe COVID-19 patients’ peripheral blood mononuclear cells (PBMCs) were treated in-vitro with GSK-LSD1 .

Results or Outcomes

Pro-inflammatory cytokines were significantly reduced when severe COVID-19 patients’ PBMCs were treated in-vitro with GSK-LSD1 .

Application in Cancer Therapy

Specific Scientific Field

Oncology

Summary of the Application

LSD1 inhibitors, including GSK-LSD1, are currently undergoing clinical assessment for cancer therapy, particularly for small lung cancer cells (SCLC) and acute myeloid leukemia (AML) .

Methods of Application

The exact methods of application are not specified in the source .

Results or Outcomes

The exact results or outcomes are not specified in the source .

Application in Sepsis Study

Specific Scientific Field

Immunology

Summary of the Application

GSK-LSD1 has been used as a lysine specific demethylase 1 (LSD1) inhibitor in mice to study sepsis-induced mortality .

Results or Outcomes

Application in Obesity and NAFLD Treatment

Specific Scientific Field

Endocrinology

Summary of the Application

Systemic administration of an LSD1 inhibitor (GSK-LSD1) reduces food intake and body weight, ameliorates non-alcoholic fatty liver disease (NAFLD), and improves insulin sensitivity and glycemic control in mouse models of obesity .

Results or Outcomes

Application in HIV Latency Study

Specific Scientific Field

Virology

Summary of the Application

GSK-LSD1 has been used as an inhibitor to study if the effect of phenelzine activation of human immunodeficiency virus (HIV) latency is caused due to LSD1 .

Results or Outcomes

Application in Gene Expression Regulation

Specific Scientific Field

Genetics

Summary of the Application

LSD1, as an H3K4/9me eraser, could genome-wildly regulate gene expression during carcinogenesis . LSD1 suppresses gene transcription by binding to the CoREST or nucleosome remodeling and deacetylase repressive complex and also promotes transcriptional activation upon binding to androgen receptor (AR) or estrogen receptor (ER) .

Results or Outcomes

Application in Phenelzine Activation Study

Specific Scientific Field

Pharmacology

Results or Outcomes

Application in Cancer Cell Line Growth Inhibition

Specific Scientific Field

Oncology

Summary of the Application

GSK-LSD1 Dihydrochloride is a potent and selective lysine specific demethylase 1 (LSD1) inhibitor. It exhibits >1000-fold selectivity for LSD1 over closely related enzymes including LSD2, MAO-1 and MAO-B. It has been used to inhibit cancer cell line growth in vitro .

Methods of Application

The exact methods of application are not specified in the source .

Results or Outcomes

The exact results or outcomes are not specified in the source .

Safety And Hazards

GSK-LSD1 Dihydrochloride is considered very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also considered toxic and can cause serious damage to health by prolonged exposure . It may also pose risks of impaired fertility and harm to unborn children .

Propiedades

IUPAC Name

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFZOGMSPBHPNS-WICJZZOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GSK-LSD1 Dihydrochloride

Citations

For This Compound
6
Citations
M Ding, Z Chen, E Cho, SW Park, TH Lee - International Journal of …, 2023 - mdpi.com
… GSK-LSD1 dihydrochloride (molecular formula: C 14 H 22 Cl 2 N 2 , molecular weight: 289.24, PubChem CID: 91663353) was purchased from MedChemExpress (Princeton, NJ, USA). …
Number of citations: 7 www.mdpi.com
F Zhang, B Rein, P Zhong, T Shwani… - Translational …, 2021 - nature.com
… Romidepsin (Selleck Chem) and GSK-LSD1 dihydrochloride (Tocris) were dissolved into DMSO, then diluted with 0.9% saline before injection. Romidepsin (0.25 mg/kg) and GSK-…
Number of citations: 14 www.nature.com
W Cheng, HL Li, SY Xi, XF Zhang, Y Zhu, L Xing… - Nature …, 2021 - nature.com
Tumour lineage plasticity is an emerging hallmark of aggressive tumours. Tumour cells usually hijack developmental signalling pathways to gain cellular plasticity and evade …
Number of citations: 15 www.nature.com
L Meng - Cell Death Discovery, 2023 - nature.com
The mechanism of nuclear size determination and alteration during normal lineage development and cancer pathologies which is not fully understood. As recently reported, chromatin …
Number of citations: 4 www.nature.com
M Yang, H Yu, X Yu, S Liang, Y Hu, Y Luo, Z Izsvák… - Cell Stem Cell, 2022 - cell.com
Totipotent cells have more robust developmental potency than any other cell types, giving rise to both embryonic and extraembryonic tissues. Stable totipotent cell cultures and …
Number of citations: 53 www.cell.com
X Yu, S Liang, M Chen, H Yu, R Li, Y Qu, X Kong… - Cell reports, 2022 - cell.com
In human embryos, major zygotic genome activation (ZGA) initiates at the eight-cell (8C) stage. Abnormal ZGA leads to developmental defects and even contributes to the failure of …
Number of citations: 17 www.cell.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.